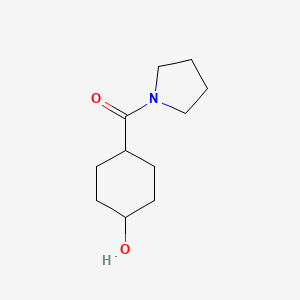

trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone

Description

trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone is a bicyclic compound featuring a pyrrolidinone ring linked to a trans-4-hydroxycyclohexyl group. The trans configuration of the hydroxycyclohexyl substituent confers distinct stereoelectronic properties, influencing solubility, metabolic stability, and intermolecular interactions. This compound’s structural rigidity and hydrogen-bonding capacity (via the hydroxyl group) make it a candidate for pharmacological applications, particularly in targeting central nervous system receptors or enzymes requiring polar interactions .

Properties

IUPAC Name |

(4-hydroxycyclohexyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUASRAZNGQRONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation to introduce the hydroxyl group in the trans position.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexyl ring is replaced by the pyrrolidinyl moiety.

Formation of the Methanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form ketones or carboxylic acids.

Reduction: The methanone moiety can be reduced to form alcohols or alkanes.

Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new materials with unique properties.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and pyrrolidinyl moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. The methanone group can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (Compound 15cc)

- Structure: Contains a cyclopropane ring fused to a phenyl group and a tert-butylphenoxy substituent.

- Synthesis : Synthesized via a diastereoselective reaction (dr 6:1) with a 71% yield, highlighting challenges in stereochemical control compared to the trans-hydroxycyclohexyl analog, which likely requires precise conditions to maintain the trans configuration .

- Key Differences: The tert-butylphenoxy group introduces steric bulk and lipophilicity, contrasting with the polar hydroxycyclohexyl group in the target compound.

[4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl-methanone (CAS: 1312782-39-0)

- Structure: Features a triazole ring linked to a phenoxyphenyl group.

- Molecular Weight: 334.14 g/mol, higher than the target compound’s estimated ~265 g/mol (assuming C₁₁H₁₉NO₂).

Physicochemical and Spectroscopic Properties

- NMR Profiling: The hydroxycyclohexyl group’s axial-equatorial equilibrium in the target compound may cause distinct chemical shifts in regions analogous to "Region A" (protons 39–44) and "Region B" (protons 29–36) observed in rapamycin analogs . Compared to CP-93,393 (a pyrrolidinone-containing anxiolytic), the hydroxycyclohexyl group’s deshielding effect would alter proton environments near the carbonyl group.

Metabolic and Pharmacokinetic Profiles

Metabolic Pathways

- Hydroxylation and Conjugation: CP-93,393 undergoes aromatic hydroxylation (e.g., 5-OH metabolite) and subsequent glucuronidation/sulfation, accounting for 35–45% of excretion .

Ring Cleavage :

Excretion and Bioavailability

- Urinary Excretion: CP-93,393 shows 69% urinary excretion in monkeys, attributed to its moderate polarity .

- Plasma Exposure :

- CP-93,393’s plasma AUC correlates with hydroxylation efficiency (higher in poor metabolizers). The target compound’s pre-existing hydroxyl group may reduce inter-individual variability in exposure .

Biological Activity

trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone , with the CAS number 1932817-37-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 197.28 g/mol. The structure features a pyrrolidine ring, which is known for its versatility in medicinal chemistry, and a hydroxyl group that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.28 g/mol |

| CAS Number | 1932817-37-2 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The hydroxyl group can enhance hydrogen bonding capabilities, potentially increasing the compound's affinity for target proteins.

- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Research Findings

Recent studies have focused on the pharmacological effects of this compound in various biological systems:

- Neuropharmacological Studies : Research indicates that this compound may exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.

- Metabolic Studies : Investigations into its metabolic pathways reveal that the compound may undergo biotransformation via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects.

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, this compound was administered at varying doses. Behavioral assays demonstrated significant reductions in anxiety-like behaviors compared to control groups. The study concluded that the compound's mechanism may involve modulation of GABAergic signaling pathways.

Case Study 2: Metabolic Pathway Analysis

A study assessing the metabolic fate of this compound highlighted its interaction with liver microsomes. Results indicated that the compound is metabolized by CYP450 enzymes, producing several metabolites with distinct pharmacological profiles. This finding is critical for understanding the therapeutic window and potential side effects.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Study |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior | Rodent Behavioral Study |

| Enzyme Interaction | Metabolized by CYP450 enzymes | Metabolic Pathway Analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.